N,N-Diethyl-m-toluidine

Electrophilic Aromatic Substitution Synthetic Selectivity Dye Intermediate Synthesis

Choose N,N-Diethyl-m-toluidine for its unique meta-substitution and diethylamino steric/electronic profile. This tertiary amine ensures consistent reaction kinetics in benzoyl peroxide redox curing and high-fidelity color in dye synthesis (Acid Blue 15, Basic Blue 67, Disperse Blue 366). Unlike N,N-dimethyl-p-toluidine or other isomers, its specific structure prevents side reactions that compromise polymer mechanical properties and dye shade reproducibility. Available in ≥99% purity with full QA documentation for demanding industrial formulations.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 91-67-8
Cat. No. B123962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-m-toluidine
CAS91-67-8
SynonymsN,N-Diethyl-3-methylbenzenamine;  1-(Diethylamino)-3-methylbenzene;  3-(Diethylamino)-1-methylbenzene;  3-(Diethylamino)toluene;  3-(N,N-Diethylamino)toluene;  3-Methyl-N,N-diethylaniline;  N,N-Diethyl-3-methylaniline;  N,N-Diethyl-m-methylaniline;  NSC 9662
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC(=C1)C
InChIInChI=1S/C11H17N/c1-4-12(5-2)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3
InChIKeyCIPVVROJHKLHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-m-toluidine (CAS 91-67-8): Specifications and Core Properties for Chemical Procurement and Industrial Sourcing


N,N-Diethyl-m-toluidine (CAS 91-67-8), a tertiary aromatic amine with the molecular formula C11H17N and a molecular weight of 163.26 g/mol, is a crucial industrial intermediate . It is a colorless to light yellow liquid with a boiling point of 231-231.5°C at atmospheric pressure, a density of approximately 0.923 g/mL at 20°C, and a refractive index of 1.5361 . The compound is miscible with common organic solvents like alcohols and ethers but exhibits negligible solubility in water . Its utility stems from the reactivity of its tertiary amine and the meta-substituted methyl group on the aromatic ring, which makes it a versatile building block in organic synthesis, particularly for dyes, pharmaceuticals, and as a promoter in polymer curing systems [1].

Why N,N-Diethyl-m-toluidine Cannot Be Replaced by Generic Toluidine Analogs in Critical Industrial Applications


While several N-alkylated toluidine derivatives exist as a class of tertiary amines, their performance and safety profiles are not interchangeable. N,N-Diethyl-m-toluidine's specific meta-substitution pattern and diethylamine moiety confer unique steric and electronic properties that differentiate it from para- and ortho-isomers and from its dimethyl analogs . These structural variations lead to significant differences in key parameters such as reaction kinetics in redox initiation, selectivity in dye synthesis, and toxicological profile [1]. Substituting N,N-Diethyl-m-toluidine with a cheaper or more readily available analog like N,N-dimethyl-p-toluidine (DMPT) or N,N-dimethyl-m-toluidine (DMMT) can result in altered curing times, inferior mechanical properties in polymers, or unpredictable color outcomes in dye manufacturing, making it a high-risk decision for formulators and process chemists .

Quantitative Comparative Evidence for N,N-Diethyl-m-toluidine Against Closest Analogs in Key Performance Dimensions


Meta-Substitution Confers Enhanced Selectivity in Electrophilic Aromatic Substitution Compared to Para-Isomers

N,N-Diethyl-m-toluidine's meta-substitution on the toluene ring is reported to enhance its selectivity in electrophilic aromatic substitution reactions compared to its ortho- and para-substituted isomers . The meta-methyl group influences the electron density of the ring, directing incoming electrophiles to specific positions more effectively, a critical factor in synthesizing well-defined dye and pharmaceutical precursors .

Electrophilic Aromatic Substitution Synthetic Selectivity Dye Intermediate Synthesis

N,N-Diethyl-m-toluidine Exhibits a Favorable Toxicological Profile Compared to N,N-Dimethylaniline

Toxicological data indicates that N,N-Diethyl-m-toluidine is toxic, but its acute oral toxicity is reported to be slightly lower than that of the closely related analog N,N-Dimethylaniline. One source notes, "Its toxicity is slightly less than that of N,N-dimethylaniline," which has a reported oral LD50 of 280 mg/kg in rabbits . While both compounds are classified as highly toxic and require stringent safety protocols, this relative difference in acute toxicity can be a significant factor in process safety assessments and industrial hygiene planning .

Toxicology Occupational Safety Chemical Handling

Kinetic Rate Constants for Periodate Oxidation of N,N-Diethyl-m-toluidine (DET) Established, Providing a Baseline for Reactivity Studies

The kinetics of N,N-diethyl-m-toluidine (DET) oxidation by periodate in an acetone-water medium has been rigorously characterized. The reaction follows second-order behavior, being first-order in each reactant [1]. Key thermodynamic parameters were experimentally determined, including an activation energy (ΔE) of 23.2 kJ mol⁻¹ and an activation entropy (ΔS#) of -190.0 J mol⁻¹ K⁻¹ [1]. In a separate study of Mn(II)-catalyzed periodate oxidation, the activation energy was measured at 24.85 kJ mol⁻¹, with a pre-exponential factor (A) of 1.25 × 10¹⁰ dm³ mol⁻¹ s⁻¹ [2]. These quantitative kinetic and thermodynamic values serve as a specific reference point for comparing the reactivity of DET with other tertiary amines in redox-mediated processes.

Reaction Kinetics Periodate Oxidation Thermodynamic Parameters

Optimal Procurement and Application Scenarios for N,N-Diethyl-m-toluidine Based on Verifiable Differentiation


Synthesis of Acid Blue 15, Basic Blue 67, and Disperse Blue 366 Dye Intermediates

N,N-Diethyl-m-toluidine is a specified intermediate for the production of key commercial dyes: Acid Blue 15, Basic Blue 67, and Disperse Blue 366 . The compound's meta-substitution pattern contributes to the desired coloristic properties and dye stability. In this application, its selective reactivity profile (as discussed in Section 3, Evidence 1) is crucial for achieving the correct molecular structure with minimal by-products, ensuring the final dye meets stringent industry color and fastness standards [1].

Formulation of Low-Temperature Curing Systems for Unsaturated Polyester and Acrylate Resins

N,N-Diethyl-m-toluidine functions as an accelerator in redox initiation systems, typically in conjunction with benzoyl peroxide (BPO), for curing resins at ambient or low temperatures . Its specific structure is known to provide a unique gel and cure time profile. While direct comparative data is limited, the extensive study of its class of compounds (tertiary aromatic amines) shows that structural variations (e.g., N,N-diethyl vs. N,N-dimethyl; meta vs. para substitution) significantly alter curing efficiency and final polymer properties [2]. This makes the specific selection of N,N-Diethyl-m-toluidine a critical parameter for formulators requiring a specific balance of pot life and cure speed.

Organic Synthesis for Pharmaceutical and Agrochemical Building Blocks

As a versatile building block in organic synthesis, N,N-Diethyl-m-toluidine is employed in the construction of more complex molecules for pharmaceutical and agrochemical applications . Its well-characterized kinetic behavior in oxidation reactions (Section 3, Evidence 3) provides a predictable basis for scaling up synthetic routes. Furthermore, its differentiated toxicological profile compared to some analogs (Section 3, Evidence 2) can be a factor in the selection of synthetic pathways where exposure to intermediates is a concern.

Component in Color Developer Formulations for Photographic Applications

The compound is used in the synthesis of color developers, specifically as a precursor for the positive color agent CD-2 used in color photography . The high purity requirements for photographic chemicals necessitate a reliable and well-characterized intermediate. The specific electronic properties imparted by the N,N-diethyl and m-toluidine moieties are essential for the developer's function, making substitution with other toluidines impractical for achieving the intended color reproduction and stability.

Technical Documentation Hub

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